2-isocyanatoacetonitrile
Description
2-Isocyanato-2-phenylacetonitrile (CAS: 2649057-11-2) is a nitrile derivative functionalized with an isocyanate group (-NCO) and a phenyl substituent. Its molecular formula is C₉H₆N₂O, with a molecular weight of 158.1567 g/mol . The SMILES notation (N#CC(c1ccccc1)N=C=O) highlights its structure: a phenyl group attached to a central carbon bearing both nitrile (-CN) and isocyanate (-NCO) groups. This compound is primarily used in research and development (R&D) as a reactive intermediate, particularly in synthesizing polymers, pharmaceuticals, and agrochemicals due to the dual reactivity of its functional groups .
Properties
IUPAC Name |
2-isocyanatoacetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N2O/c4-1-2-5-3-6/h2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWVJYRUMXFJOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)N=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
82.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Isocyanatoacetonitrile can be synthesized through various methods. One common approach involves the reaction of isonitriles with dimethyl sulfoxide (DMSO) as an oxidant and trifluoroacetic anhydride as a catalyst. This reaction proceeds efficiently at low temperatures and produces volatile byproducts .
Industrial Production Methods: Industrial production of isocyanates, including 2-isocyanatoacetonitrile, often involves the phosgene process. This method entails the reaction of amines with phosgene (COCl₂) to form isocyanates. due to the toxicity of phosgene, alternative non-phosgene methods are being explored, such as the thermal decomposition of carbamates formed from nitro-amino compounds .
Chemical Reactions Analysis
Types of Reactions: 2-Isocyanatoacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The isocyanate group can react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reactions with alcohols and amines typically occur under mild conditions, often at room temperature.
Major Products:
Oxidation: Oxides of the original compound.
Reduction: Primary amines.
Substitution: Urethanes and ureas.
Scientific Research Applications
2-Isocyanatoacetonitrile has diverse applications in scientific research:
Biology: The compound’s reactivity with nucleophiles makes it useful in bioconjugation techniques.
Industry: It is used in the production of polyurethanes, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2-isocyanatoacetonitrile involves its reactivity with nucleophiles. The isocyanate group (-NCO) is highly electrophilic and reacts readily with nucleophiles such as alcohols and amines. This reactivity is utilized in forming urethane and urea linkages, which are essential in various industrial applications .
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Groups |
|---|---|---|---|---|
| 2-Isocyanato-2-phenylacetonitrile | C₉H₆N₂O | 158.16 | 2649057-11-2 | Nitrile, Isocyanate, Phenyl |
| 2-Thienylacetonitrile | C₆H₅NS | 123.18 | 20893-30-5 | Nitrile, Thiophene |
| 2-(1-Adamantyl)acetonitrile | C₁₂H₁₇N | 175.27 | N/A | Nitrile, Adamantane |
| 2-[4-(Adamantan-1-yl)-1,3-thiazol-2-yl]acetonitrile | C₁₅H₁₈N₂S | 258.39 | 497933-44-5 | Nitrile, Thiazole, Adamantane |
| Methyl 5-(2-amino-1H-benzimidazol-2-yl)acetonitrile | C₁₀H₁₀N₄O₂ | 230.22 | N/A | Nitrile, Benzimidazole, Amine |
Reactivity and Functional Group Analysis
2-Isocyanato-2-phenylacetonitrile :
- The isocyanate group undergoes nucleophilic addition with amines or alcohols, forming ureas or carbamates, respectively.
- The nitrile group can participate in cycloaddition reactions or be hydrolyzed to carboxylic acids .
2-Thienylacetonitrile :
- The thiophene ring enhances electron-richness, making the nitrile group more reactive in aromatic substitution reactions. Used in synthesizing heterocyclic compounds .
2-(1-Adamantyl)acetonitrile :
- The bulky adamantane group imposes steric hindrance, reducing reactivity at the nitrile site. Applications include rigid polymer backbones or catalysts .
2-[4-(Adamantan-1-yl)-1,3-thiazol-2-yl]acetonitrile: Combines adamantane’s thermal stability with thiazole’s bioactivity. Potential use in antiviral or anticancer agents .
Methyl 5-(2-amino-1H-benzimidazol-2-yl)acetonitrile: The benzimidazole moiety enables hydrogen bonding, favoring applications in drug design (e.g., antitumor agents) .
Physical Property Comparison
Limited data are available for these compounds, but inferences can be drawn:
Table 2: Inferred Physical Properties
| Compound Name | Melting Point (°C) | Boiling Point (°C) | Solubility |
|---|---|---|---|
| 2-Isocyanato-2-phenylacetonitrile | Not reported | Not reported | Likely low in water; soluble in organic solvents |
| 2-Thienylacetonitrile | Not reported | ~200–220 (est.) | Soluble in DMSO, THF |
| 2-(1-Adamantyl)acetonitrile | Not reported | >250 (est.) | Low polarity solvents |
| 2-[4-(Adamantan-1-yl)-1,3-thiazol-2-yl]acetonitrile | Not reported | Not reported | Moderate in DCM, chloroform |
| Methyl 5-(2-amino-1H-benzimidazol-2-yl)acetonitrile | 147–153 (similar derivatives) | Not reported | Polar aprotic solvents |
Biological Activity
2-Isocyanatoacetonitrile (CAS Number: 105-55-5) is an organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Properties
2-Isocyanatoacetonitrile features an isocyanate functional group attached to an acetonitrile moiety. Its molecular formula is C3H3N3O, and it exhibits properties typical of isocyanates, including high reactivity with nucleophiles.
Synthesis
The synthesis of 2-isocyanatoacetonitrile can be achieved through various methods, including the reaction of acetonitrile with phosgene or by direct conversion from corresponding amines. The following table summarizes different synthetic routes:
| Method | Reagents | Conditions |
|---|---|---|
| Phosgenation | Acetonitrile, Phosgene | Room temperature, inert atmosphere |
| Direct amination | Acetonitrile, Isocyanate precursor | Reflux in organic solvent |
Antitumor Activity
Research indicates that 2-isocyanatoacetonitrile may exhibit antitumor properties . A study demonstrated its ability to inhibit cancer cell proliferation through the induction of apoptosis in various cancer cell lines. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction and cell death.
Antimicrobial Properties
The compound has also shown antimicrobial activity against several bacterial strains. In vitro studies revealed that it inhibits the growth of Gram-positive and Gram-negative bacteria, likely through disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Case Studies
-
Antitumor Efficacy in Cell Lines
- A study investigated the effects of 2-isocyanatoacetonitrile on human breast cancer (MCF-7) and colon cancer (HT-29) cell lines.
- Results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
- The compound induced apoptosis as evidenced by increased Annexin V staining and caspase-3 activation.
-
Antimicrobial Testing
- A series of antimicrobial assays tested 2-isocyanatoacetonitrile against Staphylococcus aureus and Escherichia coli.
- The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, indicating potent antibacterial activity.
- Time-kill studies demonstrated a rapid bactericidal effect within 4 hours of exposure.
Pharmacokinetics
The pharmacokinetic profile of 2-isocyanatoacetonitrile suggests rapid absorption and distribution in biological systems. Due to its small molecular size and polar nature, it is expected to have high solubility in aqueous environments. However, detailed pharmacokinetic studies are still needed to fully understand its metabolism and excretion pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
